molecular formula C10H16ClN B6164428 methyl[2-(4-methylphenyl)ethyl]amine hydrochloride CAS No. 1071514-66-3

methyl[2-(4-methylphenyl)ethyl]amine hydrochloride

Cat. No. B6164428
CAS RN: 1071514-66-3
M. Wt: 185.7
InChI Key:
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Description

Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride (MEMPH) is an organic compound with a molecular formula of C10H16ClN. It is a white, crystalline solid with a melting point of 130–131 °C and a boiling point of 168–170 °C. MEMPH is a tertiary amine that is used in a variety of scientific and industrial applications. It is also known as 4-methyl-2-phenylethylamine hydrochloride, 4-methyl-2-phenyl-ethylamine hydrochloride, and 4-methyl-2-phenylethylamine HCl.

Scientific Research Applications

MEMPH is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and catalysts. MEMPH has also been used in the synthesis of novel compounds for use in medicinal chemistry and drug discovery.

Mechanism of Action

MEMPH acts as a proton donor in many organic reactions. It is also a useful nucleophilic reagent and can be used to catalyze a variety of organic reactions. It can also be used as a reducing agent in organic synthesis.
Biochemical and Physiological Effects
MEMPH has been found to be an effective inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of certain neurotransmitters, such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can have beneficial effects on mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using MEMPH in lab experiments include its low cost, its availability in various forms, and its ease of use. It is also non-toxic and does not require special handling or safety precautions. The main limitation of using MEMPH is its low solubility in water.

Future Directions

Future research involving MEMPH could focus on its potential applications in medicinal chemistry and drug discovery. It could also be used to synthesize novel compounds with potential therapeutic effects. Additionally, further research could be conducted to explore the biochemical and physiological effects of MEMPH on various enzymes and neurotransmitters. Finally, further research could be conducted to explore the mechanism of action of MEMPH and its potential applications in organic synthesis.

Synthesis Methods

MEMPH is synthesized by the reaction of 4-methylphenylmagnesium bromide and ethylamine hydrochloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl[2-(4-methylphenyl)ethyl]amine hydrochloride involves the reaction of 4-methylacetophenone with ethylmagnesium bromide, followed by reductive amination with formaldehyde and methylamine. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-methylacetophenone", "ethylmagnesium bromide", "formaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-methylacetophenone is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.", "Step 2: The alcohol is then reacted with formaldehyde and methylamine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the amine.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt, which can be isolated by filtration and drying." ] }

CAS RN

1071514-66-3

Product Name

methyl[2-(4-methylphenyl)ethyl]amine hydrochloride

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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